1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane
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Overview
Description
1-Methyl-2,3-dimethylidene-9-oxabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Preparation Methods
The synthesis of 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, cycloocta-1,5-diene can be used as a starting material, which undergoes a series of reactions including bromination and dehydrohalogenation to form the desired bicyclic structure . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar bicyclic compounds, such as:
9-Oxabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the methylidene groups, resulting in different chemical and biological properties.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxygen atom, which confer distinct chemical and biological properties.
Properties
CAS No. |
832743-85-8 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h10H,1-2,4-7H2,3H3 |
InChI Key |
WQLKBDYONDVHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(O1)CC(=C)C2=C |
Origin of Product |
United States |
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